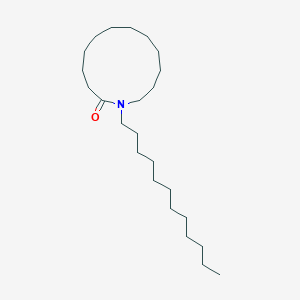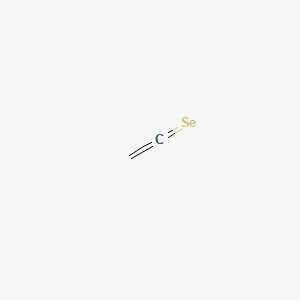![molecular formula C16H20Cl2N2 B14606451 1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole CAS No. 61019-65-6](/img/structure/B14606451.png)
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to a heptyl chain, which is further linked to an imidazole ring
Métodos De Preparación
The synthesis of 1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,4-dichlorophenyl heptyl precursor, which is then reacted with imidazole under specific conditions to form the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium or copper to facilitate the coupling reactions .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. These methods are optimized to reduce production costs and environmental impact while maintaining high purity levels of the final product.
Análisis De Reacciones Químicas
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and catalysts such as palladium on carbon or copper iodide. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a promising compound for drug development.
Mecanismo De Acción
The mechanism of action of 1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. These interactions are mediated by the compound’s unique structural features, which allow it to form stable complexes with its targets .
Comparación Con Compuestos Similares
1-[1-(2,4-Dichlorophenyl)heptyl]-1H-imidazole can be compared with other imidazole derivatives, such as:
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanol: This compound has similar structural features but differs in the length of the alkyl chain and the presence of a hydroxyl group, which can affect its chemical reactivity and biological activity.
1-(2,4-Dichlorophenyl)-2-imidazol-1-ylmethane: This compound has a shorter alkyl chain, which may result in different pharmacokinetic properties and biological effects.
1-(2,4-Dichlorophenyl)-1H-imidazole: This simpler derivative lacks the heptyl chain, which can influence its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
61019-65-6 |
|---|---|
Fórmula molecular |
C16H20Cl2N2 |
Peso molecular |
311.2 g/mol |
Nombre IUPAC |
1-[1-(2,4-dichlorophenyl)heptyl]imidazole |
InChI |
InChI=1S/C16H20Cl2N2/c1-2-3-4-5-6-16(20-10-9-19-12-20)14-8-7-13(17)11-15(14)18/h7-12,16H,2-6H2,1H3 |
Clave InChI |
JINKMOSGWZTFPH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C1=C(C=C(C=C1)Cl)Cl)N2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![{9-[4-(Methanesulfinyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14606386.png)
![1-Nonanone, 1-[7-(1-oxopentyl)-9H-fluoren-2-yl]-](/img/structure/B14606393.png)

![Benzo[h]quinolin-2(1H)-one, 3,4-dihydro-](/img/structure/B14606406.png)

![[1-(2,4-Dichlorophenyl)cyclopentyl]methanol;methanesulfonic acid](/img/structure/B14606420.png)
![{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}acetic acid](/img/structure/B14606425.png)



![4-[2-(Trifluoromethyl)-9H-xanthen-9-ylidene]piperidine](/img/structure/B14606448.png)

